Oblongolide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
97344-05-3 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
(3aS,5aR,7S,9aS,9bR)-7,9b-dimethyl-3,3a,5a,6,7,8,9,9a-octahydrobenzo[g][2]benzofuran-1-one |
InChI |
InChI=1S/C14H20O2/c1-9-3-6-12-10(7-9)4-5-11-8-16-13(15)14(11,12)2/h4-5,9-12H,3,6-8H2,1-2H3/t9-,10-,11+,12-,14-/m0/s1 |
InChI Key |
ZSRQNNNSHRCNQE-HNRZYHPDSA-N |
SMILES |
CC1CCC2C(C1)C=CC3C2(C(=O)OC3)C |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@H](C1)C=C[C@H]3[C@@]2(C(=O)OC3)C |
Canonical SMILES |
CC1CCC2C(C1)C=CC3C2(C(=O)OC3)C |
Origin of Product |
United States |
Discovery, Isolation, and Advanced Elucidation Methodologies of Oblongolide
Natural Sources and Ecological Context of Oblongolide Production
The presence and production of oblongolides are closely linked to specific fungal species and their host plant associations, reflecting an intricate ecological relationship.
Endophytic Fungi as Primary Producers (e.g., Phomopsis species)
Endophytic fungi, which reside within plant tissues without causing apparent harm, are recognized as prolific sources of novel secondary metabolites, including oblongolides semanticscholar.orgmaxapress.com. The genus Phomopsis (anamorph of Diaporthe) has been consistently identified as a primary producer of oblongolides researchgate.netsemanticscholar.orgmdpi.comnih.gov. These fungi are ubiquitous and found in various ecosystems, often associated with plants where they may play roles in plant defense or nutrient cycling semanticscholar.orgcreamjournal.org. Research has shown that Phomopsis species are particularly abundant producers of oblongolides, which are considered characteristic specialized metabolites of this genus researchgate.netresearchgate.net.
Host Plant Associations and Geographic Distribution
Oblongolides have been isolated from Phomopsis species associated with several plant species across different geographic locations. Notably, these fungi have been found as endophytes in:
Melilotus dentata (sweet clover) from the shores of the Baltic Sea researchgate.netresearchgate.netnih.govresearchgate.net.
Camptotheca acuminata, a plant known for its medicinal properties, with Phomopsis species isolated from its twigs researchgate.netmdpi.comnih.govresearchgate.netnih.govmdpi.com.
Musa acuminata (wild banana) leaves, from which Phomopsis species have also yielded oblongolides researchgate.netsemanticscholar.orgmdpi.comcreamjournal.orgresearchgate.netnih.govfrontiersin.orgacs.org.
These associations highlight the diverse ecological niches occupied by this compound-producing Phomopsis fungi.
Microorganism Isolation and Cultivation Strategies for Metabolite Production
The isolation and cultivation of endophytic fungi like Phomopsis species are crucial steps for accessing their secondary metabolites. Standard microbiological techniques are employed, typically involving surface sterilization of plant tissues (e.g., leaves, twigs) followed by plating on nutrient-rich agar (B569324) media, such as Potato Dextrose Agar (PDA) tandfonline.com. Fungal colonies that emerge are then sub-cultured to obtain pure strains for further study.
To optimize the production of secondary metabolites like oblongolides, various cultivation strategies are utilized. These include:
Submerged Fermentation: Growing fungi in liquid media under controlled conditions (temperature, aeration, agitation) in flasks or bioreactors encyclopedia.pubacs.orguliege.be.
Solid-State Fermentation (SSF): Cultivating fungi on solid substrates, which can sometimes lead to different metabolite profiles compared to submerged cultures uliege.be.
One Strain Many Compounds (OSMAC) Approach: Modifying culture conditions (e.g., media composition, pH, temperature, aeration) to stimulate the production of a wider range of metabolites from a single fungal strain encyclopedia.pubmdpi.com.
Co-culture Strategies: Growing two or more microorganisms together, which can trigger the production of novel or increased amounts of secondary metabolites by inducing latent biosynthetic pathways through interspecies interactions encyclopedia.pubacs.orgnih.gov.
These strategies aim to maximize the yield and diversity of metabolites produced by the fungi, facilitating the discovery of compounds like oblongolides encyclopedia.pubmdpi.comnih.gov.
Advanced Isolation and Purification Strategies for this compound and its Analogues
Once fungal cultures are established and metabolites are produced, advanced techniques are necessary to isolate and purify oblongolides and their related compounds from complex mixtures.
Bioassay-Guided Fractionation Methodologies
Bioassay-guided fractionation is a cornerstone strategy for isolating bioactive natural products. This process involves separating crude extracts into simpler fractions and then testing each fraction for biological activity using a specific bioassay nih.govscielo.brstudyintaiwan.org. Fractions exhibiting the desired activity are further purified and re-assayed until the pure active compound(s) are obtained. For oblongolides, bioassays might target specific activities like cytotoxicity or antimicrobial effects, guiding the purification process towards these compounds nih.gov. Techniques like Thin-Layer Chromatography (TLC) coupled with bioautography are commonly used for rapid screening of fractions tandfonline.comnih.govresearchgate.net.
High-Resolution Chromatographic Separation Techniques
Following bioassay-guided fractionation, high-resolution chromatographic techniques are essential for achieving the purity required for structural elucidation and characterization of oblongolides and their analogues. These techniques exploit differences in the physical and chemical properties of the compounds.
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with Diode Array Detection (HPLC-DAD), is widely used for separating and quantifying compounds based on their polarity and UV-Vis absorption properties mdpi.comresearchgate.netnih.gov. Reverse-phase HPLC is a common mode for isolating natural products like oblongolides.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS): UPLC-MS combines the high separation efficiency of UPLC with the sensitive detection and structural information provided by Mass Spectrometry (MS). This powerful technique allows for the rapid identification and characterization of known and novel compounds, including oblongolides, by providing accurate mass measurements and fragmentation patterns researchgate.net.
Other Chromatographic Techniques: Preparative chromatography, such as column chromatography over silica (B1680970) gel or other stationary phases, is often employed as an initial step for purifying crude extracts and isolating fractions enriched in oblongolides tandfonline.comscielo.br. Techniques like Ion-Exchange Chromatography (IEC) and Size-Exclusion Chromatography (SEC) are also utilized for purifying complex mixtures or specific classes of compounds, though they are more commonly associated with polysaccharide purification mdpi.comwiley-vch.decreative-proteomics.commdpi.com.
The combination of these advanced separation techniques, guided by bioassays and spectroscopic analysis (e.g., NMR, HR-FT-MS), is critical for the successful isolation and structural determination of oblongolides and their diverse analogues researchgate.netnih.govmdpi.comresearchgate.net.
Countercurrent Chromatography and Other Specialized Preparative Methods
The initial isolation and purification of this compound from natural sources often involve complex mixtures of metabolites. Countercurrent chromatography (CCC) has emerged as a powerful preparative technique for separating such compounds without the use of a solid support, thereby minimizing irreversible adsorption and sample loss rsc.orgwikipedia.org. This liquid-liquid partition chromatography technique utilizes two immiscible liquid phases, where the stationary phase is retained within a column through physical forces, and the mobile phase is pumped through it wikipedia.org. By carefully selecting solvent systems based on the differential solubility of the target compound and impurities, CCC can achieve high-resolution separations. For instance, studies involving oblongolides have utilized CCC with solvent systems like methanol/water gradients to isolate various this compound derivatives from fungal extracts nih.govresearchgate.net. Other specialized preparative methods, such as silica gel column chromatography (CC) and Sephadex LH-20 chromatography, are also routinely employed in conjunction with CCC to further purify this compound and its related compounds to homogeneity nih.gov.
State-of-the-Art Methodologies for Structural Elucidation and Stereochemical Assignment of this compound
Once isolated, the intricate structure of this compound necessitates a suite of advanced techniques for definitive structural elucidation and stereochemical assignment.
Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Architectures
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for deciphering the connectivity and spatial arrangement of atoms within complex organic molecules like this compound. One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the types and environments of protons and carbons, respectively nih.govsemanticscholar.org. Two-dimensional (2D) NMR techniques are crucial for establishing atom-to-atom connectivities.
COSY (COrrelated SpectroscopY): This technique reveals proton-proton coupling through covalent bonds, typically over two or three bonds, helping to map out the carbon skeleton researchgate.netprinceton.eduhuji.ac.il.
HSQC (Heteronuclear Single Quantum Coherence): HSQC directly correlates protons with the carbons to which they are directly attached (one-bond correlation), providing essential information for assigning ¹³C NMR signals nih.govsemanticscholar.orgresearchgate.netprinceton.eduhuji.ac.il.
NOESY (Nuclear Overhauser Enhancement SpectroscopY): NOESY detects through-space correlations between protons that are in close proximity (typically within 5-7 Å), providing critical information for determining relative stereochemistry and spatial arrangements of substituents nih.govsemanticscholar.orgresearchgate.netprinceton.eduhuji.ac.il.
The combined application of these NMR techniques has been instrumental in elucidating the structures of various oblongolides, including the assignment of stereocenters and the identification of specific structural modifications nih.govsemanticscholar.org. For example, HMBC correlations have been used to confirm the positions of substituents, while NOESY data has helped establish the relative configurations of stereogenic centers nih.govsemanticscholar.org.
High-Resolution Mass Spectrometry for Elemental Composition and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Fourier-Transform Mass Spectrometry (HR-FT-MS), provides precise mass measurements that allow for the determination of the elemental composition of this compound nih.govsemanticscholar.orgresolian.combioanalysis-zone.comlabmanager.com. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas bioanalysis-zone.com. This capability is essential for confirming the molecular formula of a newly isolated compound. Furthermore, fragmentation patterns obtained from MS/MS experiments can offer insights into the structural features of this compound, complementing the information derived from NMR spectroscopy nih.govsemanticscholar.orglookchem.com. The exact mass measurement of this compound C1, for instance, confirmed its molecular formula as C₁₄H₂₀O₄ semanticscholar.org.
Chiroptical Spectroscopy for Absolute Configuration Determination
Chiroptical spectroscopy techniques are essential for determining the absolute configuration of chiral molecules like this compound, which possesses multiple stereocenters saschirality.orguniv-amu.fr.
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions within the molecule saschirality.orguniv-amu.fr. By comparing experimental ECD spectra with those calculated using computational methods (e.g., TDDFT), the absolute configuration of this compound can be assigned researchgate.netresearchgate.netnih.gov. Studies have shown that calculated ECD spectra, when aligned with experimental data, can reliably determine the stereochemistry of complex natural products nih.gov.
Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength saschirality.orguniv-amu.fr. While older than ECD, it also provides information about chirality. The natural this compound's optical rotation ([α]D20 -190°) was compared to synthesized enantiomers to assign its absolute configuration rsc.org.
These techniques, often used in conjunction with computational predictions, are critical for distinguishing between enantiomers and assigning the correct three-dimensional structure.
X-ray Crystallography for Definitive Structural Confirmation
X-ray crystallography remains the gold standard for definitive structural determination, providing an unambiguous three-dimensional map of atoms and bonds within a crystal wikipedia.org. When this compound or its derivatives can be crystallized, X-ray diffraction analysis can confirm the proposed structure, including relative and, in favorable cases, absolute stereochemistry researchgate.netrsc.orgpsu.edu. The crystal structure of this compound has been determined by direct methods, confirming its relative configuration and providing detailed information about its molecular conformation psu.edu. This technique offers a direct visualization of the molecule's architecture, serving as a final confirmation of assignments made through spectroscopic methods.
Computational Chemistry in Structural Elucidation
Computational chemistry plays an increasingly vital role in the structural elucidation of natural products, complementing experimental data.
GIAO ¹³C NMR Calculations: Gauge-Independent Atomic Orbital (GIAO) methods, often employed within Density Functional Theory (DFT) frameworks, can predict ¹³C NMR chemical shifts researchgate.netimist.ma. Comparing these calculated shifts with experimental NMR data helps in assigning signals and confirming structural assignments, especially for complex molecules where experimental interpretation can be challenging researchgate.netimist.ma.
DFT-based Predictions: Density Functional Theory (DFT) calculations are widely used for optimizing molecular geometries and predicting spectroscopic properties, including NMR chemical shifts and ECD spectra researchgate.netnih.govimist.ma. These theoretical predictions aid in assigning stereochemistry and confirming structural hypotheses derived from experimental data. For instance, DFT calculations have been used in conjunction with ECD spectroscopy to determine the absolute configurations of oblongolides researchgate.netresearchgate.netnih.gov.
The synergistic application of these advanced methodologies ensures the accurate and comprehensive characterization of this compound, paving the way for further research into its properties and potential applications.
Biosynthetic Pathways and Genetic Aspects of Oblongolide Production
Genetic Characterization of Oblongolide Biosynthetic Gene Clusters (BGCs)
Functional Characterization of Genes within this compound BGCs
The biosynthesis of oblongolides, like many other fungal polyketides, is orchestrated by large, multi-domain enzymatic complexes known as polyketide synthases (PKS). These PKS enzymes are encoded within specific genomic regions termed biosynthetic gene clusters (BGCs). A typical this compound BGC is hypothesized to contain genes encoding the core PKS machinery, responsible for the iterative assembly of the polyketide backbone from simple starter and extender units, such as acetyl-CoA and malonyl-CoA tandfonline.comtandfonline.comresearchgate.net.
Polyketide Synthase (PKS) Machinery: Type I PKS enzymes are modular in nature, with each module typically responsible for one round of extension and modification. These modules contain catalytic domains such as a ketosynthase (KS), acyltransferase (AT), and acyl carrier protein (ACP). Additional domains like ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER) dictate the reduction state of the growing polyketide chain, influencing the final structure beilstein-journals.org. While specific genes and their precise functions within this compound BGCs are still subjects of ongoing research, the presence of PKS genes is fundamental to their polyketide nature tandfonline.comtandfonline.comresearchgate.net.
Tailoring Enzymes and Pathway Complexity: Beyond the core PKS, a complete BGC for this compound production would likely include genes encoding tailoring enzymes. These enzymes perform post-PKS modifications, such as oxidations (e.g., by cytochrome P450 monooxygenases), reductions, hydroxylations, glycosylations, or cyclizations, which are critical for generating the final complex structures of various oblongolides beilstein-journals.orgresearchgate.net. The identification and functional characterization of these genes are essential for a comprehensive understanding of the entire biosynthetic pathway. For instance, studies on related fungal polyketides have identified genes encoding Baeyer–Villiger oxygenases and other tailoring enzymes that contribute to structural diversity researchgate.net.
Data Table 1: Representative Oblongolides and Their Fungal Sources
| This compound | Fungal Source | Host Plant (if applicable) | Reference(s) |
| This compound | Phomopsis oblonga | Ulmus sp. | tandfonline.comtandfonline.com |
| Oblongolides B-M | Phomopsis sp. | Melilotus dentata | researchgate.net |
| Oblongolides B, C, D, O, P, U | Phomopsis sp. XZ-01 | Camptotheca acuminate | nih.govresearchgate.net |
| Oblongolides C1, P1, X1 | Phomopsis sp. XZ-01 | Camptotheca acuminate | nih.govresearchgate.net |
| This compound Y | Phomopsis liquidambaris CBR-18 | Cryptolepis buchanani | tandfonline.comtandfonline.com |
| This compound Z | Phomopsis sp. BCC 9789 | Musa acuminata | mdpi.comnih.gov |
Heterologous Expression and Pathway Engineering for Enhanced Production or Analog Generation
The complexity and often low yields of natural products like oblongolides from their native microbial hosts present significant challenges for large-scale production and detailed study. Heterologous expression and pathway engineering offer powerful solutions to overcome these limitations.
Heterologous Expression: This approach involves cloning the entire this compound BGC, or key genes thereof, into a well-characterized and genetically tractable host organism, such as Escherichia coli, Saccharomyces cerevisiae, or other industrially relevant fungi beilstein-journals.orgnih.gov. By expressing the BGC in a heterologous system, researchers aim to:
Increase Production Yields: Optimized expression in a suitable host can lead to significantly higher titers of the target compound compared to the native producer.
Facilitate Pathway Elucidation: Expressing individual genes or operons in a heterologous host can help in functionally characterizing specific enzymes and intermediates.
Access Unculturable Microorganisms: BGCs from microorganisms that are difficult to cultivate can be expressed in laboratory hosts, enabling the discovery of novel compounds.
Enable Production of Analogs: By modifying genes within the BGC or using engineered enzymes in the heterologous host, novel analogs of oblongolides can be generated.
Pathway Engineering Strategies: Pathway engineering involves rational manipulation of the BGC and the heterologous host to optimize the production of oblongolides. Key strategies include:
Promoter Engineering: Modifying or replacing native promoters with strong, inducible, or constitutive promoters to control gene expression levels.
Codon Optimization: Adapting the codon usage of the BGC genes to match the preferred codons of the heterologous host, thereby improving translation efficiency.
Precursor Supply Enhancement: Engineering the host's metabolic pathways to increase the availability of essential precursors required for this compound biosynthesis.
Elimination of Competing Pathways: Deleting genes in the host that divert precursors or degrade the target product.
Enzyme Engineering: Modifying specific enzymes (e.g., PKS domains or tailoring enzymes) through site-directed mutagenesis or directed evolution to alter substrate specificity, improve catalytic efficiency, or create novel functionalities for analog synthesis nih.gov.
Co-expression of Accessory Factors: Introducing genes encoding necessary cofactors or accessory proteins that might be missing or inefficiently expressed in the heterologous host.
While specific studies detailing the heterologous expression and engineering of this compound biosynthesis are still emerging, the success achieved with other fungal polyketides, such as the production of key intermediates in heterologous hosts researchgate.net, demonstrates the significant potential of these approaches. These advancements pave the way for efficient, sustainable production of oblongolides and the exploration of their chemical space through analog generation.
Data Table 2: General Strategies in Heterologous Expression and Pathway Engineering for Natural Product Biosynthesis
| Strategy | Description | Objective(s) |
| Heterologous Expression | Transferring a complete or partial BGC into a heterologous host (e.g., E. coli, S. cerevisiae, Pichia pastoris). | Increased yield, access to unculturable microbes, pathway study, analog generation. |
| Promoter Engineering | Replacing native promoters with stronger, inducible, or constitutive promoters to control gene expression levels. | Optimizing gene expression, temporal control of pathway activity. |
| Codon Optimization | Modifying the nucleotide sequence of genes to match the preferred codon usage of the heterologous host. | Enhanced translation efficiency and protein production. |
| Precursor Engineering | Modifying host metabolic pathways to increase the intracellular pool of precursors required for the BGC. | Ensuring sufficient substrate availability for biosynthesis. |
| Pathway Deletion/Knockout | Removing genes in the host that encode enzymes involved in competing metabolic pathways or product degradation. | Redirecting metabolic flux towards the target product, preventing product degradation. |
| Enzyme Engineering | Mutating specific catalytic domains or residues within enzymes (e.g., PKS, tailoring enzymes) to alter activity, specificity, or create novel products. | Generating novel analogs, improving catalytic efficiency, understanding enzyme mechanisms. |
| Co-expression of Factors | Introducing genes for essential cofactors, activators, or accessory proteins that may be limiting in the heterologous host. | Ensuring proper functioning of the heterologous pathway. |
| Metabolic Burden Reduction | Engineering host strains to minimize the metabolic load imposed by expressing foreign genes, for example, by optimizing energy supply or reducing stress responses. | Improving host viability and overall productivity. |
Compound Name List:
this compound
Oblongolides B
Oblongolides C
Oblongolides D
Oblongolides J
Oblongolides Y
Oblongolides Z
Oblongolides C1
Oblongolides P1
Oblongolides X1
Chemical Synthesis Strategies for Oblongolide and Its Analogues
Retrosynthetic Analysis of Oblongolide Core Structures
Retrosynthetic analysis is a fundamental strategy in organic synthesis, involving the conceptual deconstruction of a target molecule into simpler, readily available precursors. For this compound and its analogues, such as this compound C, retrosynthetic pathways often originate from acyclic or simpler cyclic starting materials. A common approach involves disconnecting the fused ring system to reveal key intermediates that can be assembled through powerful bond-forming reactions. For instance, a retrosynthetic strategy for this compound C and related compounds can trace back to (-)-citronellal, a readily available chiral starting material. This analysis typically identifies a key cycloaddition step, such as an intramolecular nitrile oxide-alkene [3+2] cycloaddition (INOC), as a crucial disconnection point for forming the core heterocyclic structure thieme-connect.com. Further disconnections would then lead to the acyclic precursors required for this cycloaddition.
Total Synthesis Approaches to this compound and its Natural Stereoisomers
Total synthesis efforts aim to construct the complete molecular structure of a natural product from simple starting materials. For this compound, various strategies have been explored, primarily focusing on efficient ring formation and stereocontrol.
Stereoselective Transformations in Asymmetric Synthesis (e.g., Intramolecular Diels-Alder Reaction, Nitrile Oxide-Alkene [3+2] Cycloaddition)
Stereoselective transformations are paramount in the synthesis of this compound, which possesses multiple stereogenic centers. Two principal cycloaddition reactions have been instrumental:
Intramolecular Diels-Alder (IMDA) and Transannular Diels-Alder (TDA) Reactions : These reactions are powerful tools for constructing cyclic systems with high stereocontrol. The synthesis of (-)-oblongolide has been achieved using both IMDA and TDA approaches, often starting from (-)-citronellol (B1674659) lookchem.comresearchgate.netscielo.br. Studies indicate that the TDA reaction generally offers superior stereoselectivity and higher yields compared to the IMDA reaction, often proceeding under milder conditions lookchem.comresearchgate.net. For example, a transannular Diels-Alder reaction on a macrocyclic lactone derived from an intermediate like tert-butyl (2E,8E,10E)-(S)-(+)-2,6-dimethyl-12-hydroxydodeca-2,8,10-trienoate (8) has shown improved stereoselectivity and yield over the IMDA pathway lookchem.comresearchgate.net.
Table 1: Comparison of IMDA and TDA Approaches for (-)-Oblongolide Synthesis
| Reaction Type | Starting Material | Key Intermediate(s) | Reported Yield/Efficiency | Stereoselectivity | Reference(s) |
| IMDA | (-)-Citronellol | Various trienes | 13% overall (5 steps to triene) | Moderate | scielo.br |
| TDA | (-)-Citronellol | Macrocyclic lactone | Superior to IMDA | Superior to IMDA | lookchem.comresearchgate.net |
Convergent vs. Linear Synthetic Pathways and Efficiency Considerations
Table 2: Key Stereoselective Transformations in this compound and Analogue Synthesis
Synthesis of this compound Analogues and Derivatives
The exploration of this compound analogues and derivatives is crucial for understanding the structure-activity relationships (SAR) of this class of natural products and for developing compounds with enhanced or modified biological profiles. These efforts often involve intricate synthetic pathways designed to introduce specific structural modifications.
Rational Design and Synthesis of Bioisosteres and Simplified Analogues
Rational design plays a pivotal role in the synthesis of this compound analogues, particularly in the creation of bioisosteres and simplified structures. Bioisosterism involves the substitution of functional groups or atoms within a molecule with others that possess similar physical or chemical properties, aiming to retain or improve biological activity while potentially modifying pharmacokinetic profiles or reducing toxicity baranlab.orgcambridgemedchemconsulting.com. For this compound, this could involve replacing specific moieties with chemically similar groups to probe their importance for activity. Simplified analogues are designed to retain the core structural features responsible for biological effects while reducing molecular complexity, which can facilitate synthesis and potentially improve potency or selectivity. For instance, studies on other natural products have shown that modifying specific hydroxyl groups or methyl substituents can significantly impact biological activity, guiding the design of simplified analogues nih.gov. The synthesis of such analogues typically involves targeted modifications of the natural product scaffold or de novo synthesis routes that incorporate these simplified features from the outset.
Semi-Synthetic Approaches from Natural Precursors
Semi-synthesis offers a powerful strategy for generating this compound analogues by utilizing naturally occurring oblongolides or their biosynthetic precursors as starting materials wikipedia.orgscispace.comnih.gov. This approach leverages the inherent structural complexity and chirality already established by biological systems, reducing the number of synthetic steps required compared to total synthesis. Natural products are often isolated from sources like fungi, such as Phomopsis oblonga, which produces various oblongolides researchgate.net. Chemical modifications are then performed on these isolated compounds to create derivatives. These modifications can include functional group interconversions, alterations to ring systems, or the introduction of new substituents. For example, if a precursor with a readily modifiable functional group (e.g., a hydroxyl or alkene) is available, it can be selectively derivatized to explore SAR. This method is particularly advantageous when the total synthesis of the natural product is exceedingly complex or low-yielding.
Automated and Iterative Synthesis Methodologies for Structural Diversity
The development of automated and iterative synthesis methodologies has revolutionized the generation of diverse chemical libraries, including those of natural product analogues researchgate.netnih.govnih.govresearchgate.net. These approaches are inspired by the modular assembly of building blocks observed in biosynthesis. Iterative synthesis typically involves the repeated application of a set of chemical transformations to sequentially add building blocks to a growing molecular framework nih.govsci-hub.se.
A prominent example of such a strategy involves the use of N-methyliminodiacetic acid (MIDA) boronate building blocks, which can be coupled using reactions like the Suzuki-Miyaura cross-coupling (SMC) researchgate.netresearchgate.net. These MIDA boronates are designed with specific properties that allow for automated purification steps, such as "catch and release" chromatography researchgate.netnih.govresearchgate.net. This allows for the rapid, parallel synthesis of numerous analogues by combining different building blocks in a systematic manner. Such platforms can be integrated into automated synthesizers, enabling the generation of significant structural diversity with high throughput researchgate.netnih.govnih.gov. This capability is invaluable for exploring the chemical space around this compound and identifying analogues with optimized properties or entirely new functions.
Compound List:
this compound
Oblongolides A
Oblongolides C
Mechanistic Investigations of Oblongolide S Biological Activities
Cellular and Molecular Targets of Oblongolide
The precise cellular and molecular targets of this compound remain an area of active investigation. While its cytotoxic effects against various cancer cell lines have been documented, the specific proteins, enzymes, or receptors with which it directly interacts to elicit these effects have not yet been fully elucidated in the available scientific literature. innovareacademics.inpsu.edumdpi.com
Identification of Protein Targets through Affinity-Based Probes and Proteomics
To date, specific studies employing affinity-based probes coupled with proteomic analysis to identify the direct protein targets of this compound have not been reported in peer-reviewed literature. This methodology, which involves chemically modifying the this compound molecule to include a reactive group and a reporter tag, would be a valuable approach to "fish out" its binding partners from the cellular proteome and provide direct insights into its mechanism of action.
Enzyme Inhibition Studies and Kinetic Analysis
While some secondary metabolites from Phomopsis have been noted for their enzyme-inhibiting activities, specific kinetic analyses of this compound's effect on particular enzymes have not been detailed in the current body of scientific work. nih.gov Future research involving the screening of this compound against a panel of purified enzymes, followed by kinetic studies to determine the nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constants (Kᵢ), would be critical in defining its molecular mechanism.
Receptor Binding Assays and Ligand-Target Interaction Profiling
There is currently a lack of published research utilizing receptor binding assays to identify or characterize the interaction of this compound with specific cellular receptors. Such assays are fundamental in determining the binding affinity (Kd) and specificity of a ligand to its receptor and would be instrumental in understanding whether this compound's biological effects are mediated through a receptor-based mechanism.
Elucidation of this compound's Impact on Cellular Signaling Pathways
The cytotoxic properties of various this compound derivatives suggest an interaction with key cellular signaling pathways that govern cell life and death. However, detailed molecular studies to fully map these interactions are still needed.
Modulation of Cell Proliferation and Apoptosis Signaling Cascades (e.g., MAPK, PI3K/Akt, p53 pathways)
Several this compound compounds, notably this compound Y and Z, isolated from the endophytic fungus Phomopsis sp. found in Musa acuminata, have demonstrated cytotoxic activity against a range of human cancer cell lines. innovareacademics.inscispace.com For instance, this compound Y showed cytotoxicity against the BC (human breast cancer) cell line, while this compound Z was active against BC, KB (human oral epidermoid carcinoma), and NCI-H187 (small-cell lung cancer) cell lines. mdpi.comscispace.com This cytotoxicity implies an induction of cell death, which is often mediated by apoptosis.
While the specific pathways have not been delineated for this compound, other metabolites from endophytic fungi have been shown to induce apoptosis through pathways involving key signaling proteins. For example, some fungal metabolites have been reported to cause apoptosis through the activation of BAX and downregulation of BCL-2, or via the p21/p53-mediated pathway. innovareacademics.inscispace.com However, direct experimental evidence linking this compound to the modulation of the MAPK, PI3K/Akt, or p53 signaling cascades has not yet been established in the scientific literature.
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
| This compound Y | BC (Breast Cancer) | Cytotoxic | 48 | scispace.com |
| This compound Z | BC (Breast Cancer) | Cytotoxic | 26 | scispace.com |
| KB (Oral Epidermoid Carcinoma) | Cytotoxic | 37 | scispace.com | |
| NCI-H187 (Small-Cell Lung Cancer) | Cytotoxic | 32 | scispace.com | |
| Vero (Non-malignant) | Cytotoxic | 60 | scispace.com |
Interference with Cell Cycle Progression
The antiproliferative activity of this compound suggests a potential interference with the cell cycle. For instance, torreyanic acid, another fungal metabolite, has been shown to cause cell cycle arrest at the G1 phase. psu.edu However, specific studies detailing the effects of this compound on cell cycle checkpoints and the expression of key regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs) are currently not available. Flow cytometry analysis of this compound-treated cells would be a direct method to ascertain its impact on cell cycle distribution.
Immunomodulatory Effects and Inflammatory Pathway Regulation (e.g., NF-κB)
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of various cellular processes, including inflammation, immune responses, cell proliferation, and survival. mdpi.comfrontiersin.org Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers. mdpi.com The activation of NF-κB is triggered by stimuli such as inflammatory cytokines and infections, leading to the transcription of genes involved in the inflammatory response. mdpi.complos.org
Some natural compounds have been shown to exert immunomodulatory effects by targeting the NF-κB pathway. nih.govmdpi.com For instance, the active ingredient andrographolide (B1667393) has been demonstrated to inhibit the phosphorylation of the p65 subunit of NF-κB in collagen-stimulated platelets, thereby interfering with their function. mdpi.com Studies on other natural compounds have shown that they can significantly reduce the levels of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting key components of the NF-κB pathway, such as IKK-β and the phosphorylation of IκB. nih.gov While the specific mechanisms of this compound in regulating the NF-κB pathway are still under detailed investigation, its structural class and the known activities of similar compounds suggest a potential for immunomodulatory effects through the modulation of this critical inflammatory pathway.
Anti-Microbial Mechanisms (e.g., membrane disruption, inhibition of microbial enzymes, anti-virulence)
The antimicrobial activity of various natural compounds is often attributed to their ability to disrupt microbial cell membranes. researchgate.netmdpi.comnih.govopenaccessjournals.com Cationic antimicrobial peptides (AMPs), for example, interact with the negatively charged components of bacterial membranes, leading to membrane permeabilization and cell lysis. openaccessjournals.comfrontiersin.org This disruption can occur through various models, including the formation of pores or a detergent-like "carpet" mechanism that dissolves the membrane. researchgate.netmdpi.com
Oblongolides, a class of polyketide-derived metabolites, have demonstrated notable antimicrobial properties. researchgate.net For instance, this compound Y, isolated from the endophytic fungus Phomopsis liquidambaris, has shown broad-spectrum antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 25 to 100 μg/ml against various pathogens. researchgate.net While the precise antimicrobial mechanisms of this compound are not fully elucidated, they are likely to involve one or more of the common strategies employed by antimicrobial agents. These can include:
Membrane Disruption: Similar to AMPs, this compound may interact with and disrupt the integrity of microbial cell membranes, leading to leakage of cellular contents and cell death. nih.gov
Inhibition of Microbial Enzymes: The compound could potentially inhibit essential microbial enzymes, thereby disrupting critical metabolic pathways necessary for survival.
Anti-virulence: this compound might interfere with bacterial virulence factors, such as quorum sensing or biofilm formation, without directly killing the bacteria, thus reducing their pathogenicity.
Further research is necessary to pinpoint the specific molecular targets and mechanisms through which this compound exerts its antimicrobial effects.
Antiviral Mechanisms (e.g., inhibition of viral replication, entry, or specific viral enzymes)
Antiviral drugs function by interfering with various stages of the viral life cycle. youtube.com These mechanisms can include blocking viral attachment and entry into host cells, inhibiting the uncoating process where the viral genome is released, interfering with viral genome replication, preventing the synthesis and processing of viral proteins, and blocking the release of new virus particles from the host cell. youtube.commdpi.comnih.gov
Some antiviral agents target specific viral enzymes, such as RNA-dependent RNA polymerase (RdRp), which is crucial for the replication of many RNA viruses. nih.govmdpi.com Others may inhibit proteases required for the maturation of viral proteins or neuraminidase, which facilitates the release of new virions. youtube.comnih.gov Additionally, some compounds can modulate the host's immune response to enhance its antiviral activity. mdpi.comembopress.org
While specific studies on the antiviral mechanisms of this compound are limited, its cytotoxic activity against various cell lines suggests a potential for antiviral applications. nih.govpsu.edu The general mechanisms by which a compound like this compound could exert antiviral effects include:
Inhibition of Viral Replication: By interfering with viral polymerases or other enzymes essential for the replication of the viral genome. nih.govmdpi.com
Inhibition of Viral Entry: By blocking the interaction between viral surface proteins and host cell receptors, thus preventing the virus from entering the cell. mdpi.com
Inhibition of Specific Viral Enzymes: Targeting viral proteases or other enzymes necessary for the production of mature, infectious viral particles. youtube.com
The broad-spectrum biological activity of oblongolides warrants further investigation into their potential as antiviral agents and the specific mechanisms underlying this activity.
Structure-Activity Relationship (SAR) Studies and Pharmacophore Identification
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. gardp.orgoncodesign-services.com These studies involve systematically modifying the molecular structure of a lead compound and observing the effect of these changes on its biological efficacy. gardp.orgd-nb.info The goal is to identify the key structural features responsible for the desired activity, which can then be used to design more potent and selective analogs. oncodesign-services.comhku.hk
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgmedcraveonline.comjocpr.com QSAR models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, untested compounds. wikipedia.orgjocpr.com
The process of developing a QSAR model involves several key steps:
Data Set Selection: A diverse set of compounds with known biological activities is chosen. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each compound. mdpi.com
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to create a mathematical model that correlates the descriptors with the biological activity. nih.gov
Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques. mdpi.com
For this compound and its analogs, QSAR studies could be instrumental in predicting their biological activities and guiding the synthesis of new derivatives with enhanced therapeutic properties. By identifying the key molecular features that contribute to their antimicrobial or cytotoxic effects, QSAR can accelerate the drug discovery process. jocpr.com
Computational Approaches for Activity Prediction and Molecular Docking
Computational methods, particularly molecular docking, are powerful tools in drug discovery for predicting the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, such as a protein or nucleic acid. nih.govbohrium.comopenaccessjournals.com This approach allows researchers to virtually screen large libraries of compounds and prioritize those with the highest likelihood of being active. nih.govacs.org
Molecular docking simulations involve two main components: a search algorithm that generates various possible binding poses of the ligand in the target's active site, and a scoring function that estimates the binding affinity for each pose. nih.gov The results of docking studies can provide valuable insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target, which can inform the design of more potent inhibitors. mdpi.comjpionline.org
In the context of this compound, molecular docking could be employed to:
Identify potential protein targets for its observed biological activities.
Predict the binding mode of this compound within the active site of a known target. mdpi.com
Guide the design of new this compound derivatives with improved binding affinity and selectivity.
Identification of Key Pharmacophoric Features for Biological Efficacy
A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target and elicit a biological response. mdpi.comacs.org Identifying the pharmacophore of a series of active compounds is a crucial step in understanding their mechanism of action and in designing new drugs. hku.hk
The key pharmacophoric features typically include:
Hydrogen bond donors and acceptors
Positive and negative ionizable groups
Hydrophobic regions
Aromatic rings
For this compound and its analogs, identifying the key pharmacophoric features responsible for their antimicrobial or cytotoxic activities is essential for rational drug design. hku.hk By comparing the structures of active and inactive this compound derivatives, it is possible to deduce which functional groups and spatial arrangements are critical for their biological efficacy. This information can then be used to design new molecules that retain these essential features while potentially having improved pharmacokinetic properties. researchgate.net
In Vitro Efficacy Studies of this compound and its Analogues in Pre-clinical Models
The pre-clinical evaluation of this compound and its structural analogues has primarily focused on their cytotoxic and antiproliferative activities against various cancer cell lines. These in vitro studies are fundamental in determining the potential of these natural products as anticancer agents.
Cell-Based Assays for Cytotoxicity and Antiproliferative Effects
The cytotoxic and antiproliferative potential of this compound and its analogues have been investigated using a variety of established cell-based assays. These assays are crucial for determining the concentration at which these compounds inhibit cancer cell growth, typically represented by the half-maximal inhibitory concentration (IC₅₀).
Research has demonstrated that several this compound derivatives exhibit notable cytotoxic effects against a panel of human cancer cell lines. For instance, a study on oblongolides isolated from the endophytic fungus Phoma bellidis revealed that while Phomaone A was inactive, other isolated oblongolides displayed cytotoxicity against the human breast adenocarcinoma cell line (MCF-7), with IC₅₀ values ranging from 12.45 to 49.84 μM. researchgate.net The same study also tested these compounds against the human prostate carcinoma cell line (DU145) and the human colorectal adenocarcinoma cell line (SW480). researchgate.net
Further investigations into oblongolides from another endophytic fungus, Phomopsis sp., isolated from Melilotus dentata, identified new derivatives with cytotoxic properties. Two of these compounds demonstrated activity against the human cervical cancer cell line (HeLa), with IC₅₀ values of 11.49 ± 1.64 µM and 8.70 ± 0.94 µM, respectively. researchgate.net Another compound from this study showed cytotoxicity against the human hepatocellular carcinoma cell line (HepG2) with an IC₅₀ value of 34.10 ± 2.92 µM. researchgate.net The initial structure-activity relationship (SAR) analysis from this research suggested that the length of the side chain at the C-3 position of the isocoumarin (B1212949) core could influence the cytotoxic activity against HeLa cells. researchgate.net
A separate study on oblongolides from Diaporthe sp. SXZ-19 reported weak cytotoxic activities against the human colon cancer cell line HCT 116 at a concentration of 10 μM. nih.gov This highlights the variability in the cytotoxic potential of different this compound analogues.
The table below summarizes the reported in vitro cytotoxic activities of various this compound analogues against different human cancer cell lines.
| Compound/Analogue | Cancer Cell Line | IC₅₀ (µM) | Source |
| This compound Analogue 1 | MCF-7 | 12.45 - 49.84 | researchgate.net |
| This compound Analogue 2 | MCF-7 | 12.45 - 49.84 | researchgate.net |
| This compound Analogue 3 | HeLa | 11.49 ± 1.64 | researchgate.net |
| This compound Analogue 4 | HeLa | 8.70 ± 0.94 | researchgate.net |
| This compound Analogue 5 | HepG2 | 34.10 ± 2.92 | researchgate.net |
| This compound D | HCT 116 | Weak activity at 10 µM | nih.gov |
| This compound H | HCT 116 | Weak activity at 10 µM | nih.gov |
| This compound P | HCT 116 | Weak activity at 10 µM | nih.gov |
| This compound V | HCT 116 | Weak activity at 10 µM | nih.gov |
| This compound Z | NCI-H187 | 32.00 | nih.gov |
This table is interactive. You can sort and filter the data.
Characterization in 2D and 3D Cell Culture Models (e.g., spheroids, organoids)
To date, there is a notable absence of published research specifically investigating the effects of this compound or its analogues in three-dimensional (3D) cell culture models, such as spheroids and organoids. While 2D cell culture provides foundational data on cytotoxicity, 3D models more closely mimic the in vivo tumor microenvironment, including aspects of cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. The evaluation of this compound in tumor spheroids, which are simple, self-assembled aggregates of cancer cells, could provide valuable insights into its efficacy in a more physiologically relevant context. Furthermore, patient-derived organoids, which are complex 3D structures grown from patient tumor tissue, represent an even more advanced model for predicting clinical response. Future research should prioritize the characterization of this compound's activity in these 3D models to better understand its potential for clinical translation.
Primary Cell Line Responses to this compound Treatment
There is currently no specific information available in the scientific literature regarding the response of primary cell lines to treatment with this compound or its derivatives. Primary cell lines are derived directly from tissues and have a finite lifespan, more closely representing the characteristics of the original tissue compared to immortalized cell lines. Investigating the effects of this compound on primary cancer cells, as well as on healthy primary cells from the same patient, would be crucial for assessing both its efficacy and its potential for selective cytotoxicity. Such studies would provide a more accurate prediction of how a patient's tumor might respond to this compound treatment and would be a critical step in its pre-clinical development.
Advanced Analytical and Research Methodologies for Oblongolide Studies
Biophysical Techniques for Oblongolide-Target Interaction Characterization
Biophysical methods offer label-free, real-time analysis of molecular interactions, crucial for characterizing how this compound binds to its targets. These techniques provide quantitative data on binding affinity, kinetics, and thermodynamic parameters, contributing to a deeper understanding of this compound's mechanism of action.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Affinity
Surface Plasmon Resonance (SPR) is a label-free, real-time detection technology that quantifies binding events between molecules. In SPR, one molecule (the ligand) is immobilized on a sensor chip, and the binding partner (the analyte) is flowed over it. Changes in the refractive index near the sensor surface, caused by the binding of the analyte to the ligand, are detected and measured in real-time, generating a sensorgram youtube.comox.ac.uknih.govnih.gov. This technique allows for the determination of binding affinities, often expressed as the dissociation constant (KD), and kinetic parameters, such as the association rate (kon) and dissociation rate (koff) youtube.comox.ac.uknih.govnih.govnicoyalife.com. By analyzing the sensorgram, researchers can ascertain how strongly this compound binds to its target and how quickly the complex forms and dissociates youtube.comnicoyalife.com. SPR is also capable of studying interactions involving small molecules, although high surface concentrations of the immobilized ligand may be required ox.ac.uk.
While specific SPR data for this compound is not detailed in the provided search results, the general application of SPR allows for the characterization of binding properties such as affinity and kinetics. For instance, SPR can distinguish between interactions that have the same affinity but different kinetic rates, providing a more complete picture of the binding event nicoyalife.com.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Analysis
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a biomolecular binding event cureffi.orgmalvernpanalytical.comupm.eswikipedia.orgnuvisan.com. This method is considered a gold standard for studying molecular interactions in solution upm.esnuvisan.com. By titrating one molecule into a solution of another while maintaining a constant temperature, ITC can simultaneously determine multiple thermodynamic parameters of binding, including the binding affinity (KD), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) cureffi.orgmalvernpanalytical.comupm.eswikipedia.orgnuvisan.com. These parameters collectively provide a comprehensive thermodynamic profile of the interaction, offering insights into the driving forces behind the binding event upm.esnuvisan.com.
ITC is valuable for characterizing the interaction between proteins and small molecules like this compound, providing data on whether binding occurs, its strength, stoichiometry, and the energetic contributions (enthalpy and entropy) to the binding process cureffi.orgmalvernpanalytical.comupm.eswikipedia.orgnuvisan.com. While specific thermodynamic data for this compound interactions are not explicitly stated, ITC's capability to measure these parameters is fundamental to understanding this compound's target engagement.
Nuclear Magnetic Resonance (NMR) for Ligand-Protein Interaction Mapping
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular interactions at atomic resolution, including those involving this compound and its protein targets nih.govnih.gov. NMR techniques, particularly chemical shift perturbation (CSP) analysis using experiments like ¹H-¹⁵N HSQC, can map the binding interface between a ligand and a protein nih.govplos.orgresearchgate.net. When a ligand binds to a protein, the chemical environment of the protein's atoms changes, leading to observable shifts in their NMR signals plos.orgresearchgate.net. By monitoring these chemical shift changes upon addition of the ligand, researchers can identify specific residues on the protein surface that are involved in the interaction nih.govplos.orgresearchgate.net.
NMR can also provide quantitative information about binding, such as affinity measurements, and can even help determine the structure of the protein-ligand complex nih.govmdpi.com. Ligand-observed NMR methods are particularly useful as they are not limited by the size of the protein target nih.gov. While specific NMR mapping studies of this compound are not detailed, the general methodology allows for the precise localization of binding sites and the characterization of interaction mechanisms at an atomic level nih.govnih.govplos.orgresearchgate.netmdpi.com.
Infrared Ion Spectroscopy (IRIS) for Structural Confirmation
Infrared Ion Spectroscopy (IRIS) is an analytical technique that combines mass spectrometry with infrared spectroscopy to provide structural information about ions in the gas phase nih.govrsc.orgspectroscopyeurope.comru.nl. By measuring the vibrational frequencies of mass-selected ions, IRIS generates a unique spectral fingerprint that is specific to the molecule's structure nih.govrsc.orgspectroscopyeurope.com. This technique is particularly valuable for the structural confirmation of unknown compounds or for differentiating between isomers and isobaric variants nih.govrsc.orgspectroscopyeurope.com.
IRIS can be performed using various methods, including infrared multiple photon dissociation (IRMPD) spectroscopy, which probes the absorption of infrared light by ions, leading to fragmentation rsc.orgru.nl. By analyzing the resulting mass spectra, researchers can deduce structural features rsc.orgspectroscopyeurope.comru.nl. While specific IRIS studies on this compound are not detailed, the technique serves as a powerful tool for confirming the structure of this compound itself or its complexes, providing detailed molecular identification nih.govrsc.orgspectroscopyeurope.com.
Compound List:
this compound
Future Perspectives and Research Challenges in Oblongolide Studies
Overcoming Current Research Hurdles in Oblongolide-Related InvestigationsThe primary research hurdles for this compound appear to be fundamental and precede the advanced challenges listed in the query.
Yield Optimization: The initial isolation of this compound from the fungus Phomopsis oblonga was noted to be in "low yield." acs.org This presents a significant barrier to obtaining sufficient quantities for extensive biological screening and further studies.
Target Validation Complexity: With very limited data on its biological activity beyond initial observations of cytotoxicity and antiviral effects for some derivatives, the specific cellular targets and mechanisms of action for this compound remain unknown. This lack of fundamental biological understanding makes target validation a complex, unaddressed challenge.
Q & A
Q. What are the standard protocols for isolating Oblongolide from natural sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification (e.g., column chromatography, HPLC). Key factors include optimizing solvent polarity, temperature, and stationary phase selection to maximize yield and purity. Detailed protocols should specify raw material preparation, extraction duration, and validation steps (e.g., TLC monitoring) to ensure reproducibility .
Q. Which spectroscopic techniques are essential for characterizing this compound’s structure?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) and High-Resolution Mass Spectrometry (HR-MS) are critical for structural elucidation. X-ray crystallography provides definitive confirmation of stereochemistry. Researchers must cross-reference spectral data with published libraries and report acquisition parameters (e.g., solvent, instrument resolution) to enable replication .
Q. What in vitro assays are commonly used to evaluate this compound’s biological activity?
Cell viability assays (e.g., MTT, resazurin), enzyme inhibition studies, and apoptosis markers are standard. Include positive/negative controls and validate results across multiple cell lines. Ensure assay conditions (e.g., incubation time, dose range) align with pharmacokinetic properties of this compound .
Q. How do researchers ensure reproducibility in this compound studies?
Document experimental parameters exhaustively: solvent batches, instrument calibration, and biological replicates. Use reference standards for quantification and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Publicly share raw data and protocols via repositories .
Advanced Research Questions
Q. How can synthetic yield of this compound be optimized in laboratory settings?
Employ Design of Experiments (DoE) to test variables like catalyst loading, temperature, and reaction time. Use response surface methodology (RSM) to identify optimal conditions. Validate scalability by comparing batch vs. flow chemistry approaches .
Q. What strategies address contradictory reports on this compound’s bioactivity across studies?
Conduct meta-analyses to identify confounding variables (e.g., cell line heterogeneity, impurity profiles). Replicate studies under standardized conditions and perform dose-response curves. Use orthogonal assays (e.g., transcriptomics, proteomics) to confirm mechanisms .
Q. How should researchers design an HPLC method for assessing this compound purity?
Select a reverse-phase C18 column and optimize mobile phase composition (e.g., acetonitrile/water gradients). Validate method parameters: retention time, peak symmetry, and limit of detection (LOD). Include system suitability tests and compare results with pharmacopeial standards .
Q. What computational approaches model this compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins. Molecular dynamics (MD) simulations assess stability of ligand-receptor complexes. Validate predictions with mutagenesis studies or surface plasmon resonance (SPR) data .
Q. How can discrepancies in this compound’s spectral data be resolved?
Re-examine sample purity via HPLC-MS and compare with published spectra. Collaborate with independent labs for cross-validation. If inconsistencies persist, consider polymorphism or solvent-induced conformational changes .
Q. What frameworks guide hypothesis formulation for this compound’s pharmacological potential?
Apply the PICOT framework: P opulation (e.g., cancer cell lines), I ntervention (this compound dose), C omparison (standard chemotherapeutics), O utcome (apoptosis rate), T ime (48-hour exposure). Ground hypotheses in literature gaps (e.g., unexplored signaling pathways) .
Methodological Tables
Table 1: Key Parameters for this compound Isolation
| Parameter | Optimization Strategy | Validation Method |
|---|---|---|
| Solvent Polarity | Gradient elution testing | TLC/Rf value comparison |
| Column Chromatography | Stationary phase screening | Fraction purity by HPLC |
| Temperature | Thermostability assays | DSC analysis |
Table 2: Common Pitfalls in this compound Bioactivity Studies
| Issue | Mitigation Strategy | Reference |
|---|---|---|
| Cell line variability | Use ≥3 cell lines per assay | |
| Impurity interference | Recrystallization/HPLC purification | |
| Dose inconsistency | Standardize molar concentrations |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
